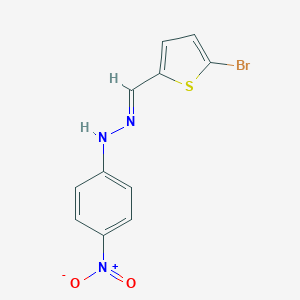![molecular formula C12H14N2O4 B326355 methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate](/img/structure/B326355.png)
methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate is an organic compound with a complex structure that includes both amide and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate typically involves the reaction of 4-aminobenzamide with methyl 4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like sodium cyanoborohydride. The reaction mixture is stirred at room temperature for an extended period, often monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve a more streamlined process, focusing on optimizing yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester or amide groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Applications De Recherche Scientifique
methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to a receptor site, blocking the action of a natural ligand and thereby modulating a biological pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[(2-carbamoylphenyl)amino]-4-oxobutanoate
- 4-amino-N-(4-carbamoylphenyl)benzamide
- N-(4-(3-methoxyphenyl)carbamoyl)phenyl nicotinamide
Uniqueness
methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14N2O4 |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
methyl 4-(4-carbamoylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C12H14N2O4/c1-18-11(16)7-6-10(15)14-9-4-2-8(3-5-9)12(13)17/h2-5H,6-7H2,1H3,(H2,13,17)(H,14,15) |
Clé InChI |
UZJKBFICTQSPHA-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)N |
SMILES canonique |
COC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6E)-3-(diethylamino)-6-[(2,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326272.png)
![(6E)-3-(diethylamino)-6-[[2-(4-nitrophenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326275.png)


![N-{4-[acetyl(methyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B326281.png)
![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzamide](/img/structure/B326285.png)
![4-{[(4-Ethoxyphenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B326287.png)
![5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE](/img/structure/B326289.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-hydroxybenzohydrazide](/img/structure/B326291.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-3-phenylpropanehydrazide](/img/structure/B326292.png)
![(6E)-6-[(4-acetylanilino)methylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B326294.png)



